molecular formula C6H6ClF3N2O B2633932 [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol CAS No. 2101198-75-6

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B2633932
CAS No.: 2101198-75-6
M. Wt: 214.57
InChI Key: NCUQSURHEOKETR-UHFFFAOYSA-N
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Description

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol is a chemical compound with the molecular formula C6H6ClF3N2O. This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and a pyrazolyl group attached to a methanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1,13H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUQSURHEOKETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-chloro-1H-pyrazole with 2,2,2-trifluoroethyl methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. The trifluoroethyl group is known for enhancing the metabolic stability and bioavailability of drug candidates. Research has indicated that compounds containing trifluoromethyl groups often exhibit improved pharmacological profiles, making them valuable in drug design .

Agrochemical Uses

In agrochemistry, derivatives of pyrazole compounds have been explored for their herbicidal activities. Studies suggest that [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol could serve as a lead compound for developing new herbicides aimed at inhibiting pigment biosynthesis in plants . Its effectiveness against various weed species makes it a potential candidate for agricultural applications.

Material Science

The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metals can be harnessed in catalysis and material fabrication processes.

Case Studies

Study TitleFocusFindings
Synthesis and Characterization of Novel Pyrazole DerivativesPharmaceutical ApplicationsDemonstrated that pyrazole derivatives including trifluoroethyl groups showed enhanced activity against specific biological targets .
Design and Synthesis of Herbicidal CompoundsAgrochemical ApplicationsIdentified novel pyrazole-based compounds with significant herbicidal activity, indicating potential for commercial herbicide development .
Trifluoromethyl Group-Containing DrugsPharmaceutical ReviewReviewed various FDA-approved drugs containing trifluoromethyl groups, highlighting the importance of this moiety in enhancing drug efficacy .

Mechanism of Action

The mechanism of action of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoroethyl groups can enhance its reactivity and potential biological activity compared to similar compounds .

Biological Activity

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative notable for its unique chemical structure, which includes a chloro group and a trifluoroethyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C6H6ClF3N2O
  • Molecular Weight : 214.57 g/mol
  • CAS Number : 2101198-75-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1H-pyrazole with 2,2,2-trifluoroethyl methanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions are optimized to enhance yield and purity through methods like recrystallization or chromatography .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit inflammatory pathways by modulating enzyme activity associated with inflammation. This is particularly relevant in the context of diseases characterized by chronic inflammation .

Case Studies and Research Findings

A variety of studies have evaluated the biological activities of pyrazole derivatives:

  • Antifungal Activity : A series of pyrazole derivatives were tested for their antifungal efficacy against phytopathogenic fungi. Some compounds demonstrated moderate to excellent inhibitory effects, suggesting that this compound could be explored further in this context .
  • Enzyme Inhibition : Similar compounds have been assessed for their ability to inhibit enzymes such as xanthine oxidase (XO). These studies provide insight into how structural modifications can enhance biological activity .
  • Molecular Docking Studies : Computational studies have indicated that the trifluoroethyl group enhances lipophilicity and may improve the compound's ability to interact with biological targets within cells .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
[4-Chloro-1-(2,2,2-trifluoroethyl)-3-pyrazolidinyl]methanolStructureAntimicrobial
1-Chloro-2,2,2-trifluoroethyl difluoromethyl etherStructureModerate antifungal
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazoleStructureAntiviral potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol?

  • Methodology : The compound can be synthesized via Mannich reactions, as demonstrated for structurally similar pyrazole derivatives. For example, condensation of halogenated phenols with trifluoroethylamine precursors under reflux conditions (e.g., ethanol at 80°C for 16 hours) achieves high yields (98%) . Key variables include stoichiometric ratios of reactants, solvent polarity, and reaction time. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR/FTIR : Confirm functional groups (e.g., -OH, -CF₃) and regiochemistry of substitutions.
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding motifs. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, providing R factors < 0.08 for high-confidence structures .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. How should researchers handle safety concerns during synthesis?

  • Methodology : The compound’s precursor, 4-chloro-2-(1H-pyrazol-3-yl)phenol, is classified as an eye/skin irritant (Hazard Class 2). Use fume hoods, nitrile gloves, and safety goggles. Waste disposal should follow protocols for halogenated organic compounds .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R-factor variations) be resolved for this compound?

  • Methodology : Discrepancies often arise from twinned crystals or poor data resolution. Use SHELXD for phase refinement and SHELXE for density modification. For example, reports an R factor of 0.081 at 100 K, while achieves 0.038 under similar conditions. Optimize data collection by reducing thermal motion (cryocooling to 100 K) and using high-intensity X-ray sources (e.g., synchrotron radiation) .

Q. What mechanistic insights explain regioselectivity in trifluoroethyl substitution reactions?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. The trifluoroethyl group’s electron-withdrawing effect directs substitution to the pyrazole ring’s 1-position. Computational modeling (DFT calculations) can predict reaction pathways, as seen in studies of analogous trifluoromethyl pyrazoles .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., 155–158°C for related compounds ).
  • pH stability : Monitor hydrolysis via HPLC in buffered solutions (pH 1–13). The methanol group may oxidize under acidic conditions, requiring inert storage (N₂ atmosphere) .

Q. What strategies mitigate contradictions in biological activity data for similar pyrazole derivatives?

  • Methodology : Address variability by standardizing assay conditions. For example, highlights anti-inflammatory activity in trifluoroethyl pyrazoles via COX-2 inhibition assays. Use positive controls (e.g., celecoxib) and replicate experiments across cell lines (e.g., RAW 264.7 macrophages) to validate dose-response curves .

Key Recommendations

  • Experimental Design : Prioritize high-resolution crystallography and DFT modeling to resolve structural ambiguities.
  • Data Analysis : Use SHELX software for reproducible refinement and cross-validate biological assays with orthogonal methods (e.g., ELISA and Western blot).
  • Safety Protocols : Adhere to hazard classifications for halogenated intermediates to prevent lab accidents .

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